Computed Physicochemical Differentiation: Ring-Size Impact on Lipophilicity and Polar Surface Area
Relative to its cyclohexyl and cycloheptyl analogs, N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine exhibits a lower molecular weight and a distinct topological polar surface area (TPSA), which influences predicted membrane permeability and oral bioavailability. The compound has a molecular weight of 260.19 g·mol⁻¹ and a TPSA of 40.3 Ų [1]. In contrast, N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine (CAS 1040045-85-9) has a molecular weight of 274.22 g·mol⁻¹ , while N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine (CAS 1040016-49-6) has a molecular weight of 288.25 g·mol⁻¹ . The cyclopentane scaffold therefore provides a more compact and potentially more favorable ADME profile for central nervous system (CNS) drug discovery programs [1].
| Evidence Dimension | Molecular Weight and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | MW = 260.19 g·mol⁻¹; TPSA = 40.3 Ų |
| Comparator Or Baseline | N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine: MW = 274.22 g·mol⁻¹; N-[(4-bromothiophen-2-yl)methyl]cycloheptanamine: MW = 288.25 g·mol⁻¹ |
| Quantified Difference | Cyclohexyl analog: MW +14.03 g·mol⁻¹ (+5.4%); Cycloheptyl analog: MW +28.06 g·mol⁻¹ (+10.8%) |
| Conditions | Computed molecular properties based on SMILES/InChI |
Why This Matters
For CNS drug discovery programs, lower molecular weight and moderate TPSA are associated with improved blood-brain barrier permeability, making the cyclopentanamine derivative more suitable for CNS-targeted SAR campaigns than larger ring-size analogs.
- [1] PubChem. N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine. CID 28833183. (2025). View Source
